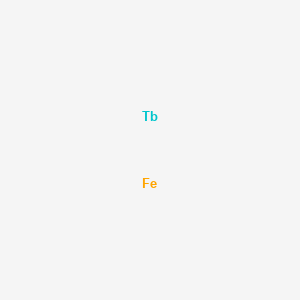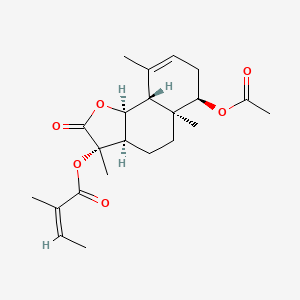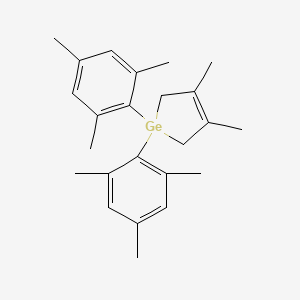
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- is a compound belonging to the class of organogermanium compounds It features a five-membered ring structure with germanium as the heteroatom
Preparation Methods
The synthesis of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- typically involves the reaction of germanium tetrachloride with appropriate organic reagents under controlled conditions. One common method includes the use of Grignard reagents or organolithium compounds to introduce the desired substituents onto the germanium atom. The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Chemical Reactions Analysis
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germane derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted germoles.
Scientific Research Applications
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- has several scientific research applications:
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organogermanium compounds.
Catalysis: The compound is explored for its potential as a catalyst in various organic reactions.
Mechanism of Action
The mechanism of action of 1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its germanium center. The compound can form coordination complexes with various substrates, facilitating chemical transformations. The pathways involved often include the formation of intermediate species that undergo further reactions to yield the desired products .
Comparison with Similar Compounds
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- can be compared with other similar compounds such as:
Siloles: These compounds have silicon as the heteroatom and exhibit similar electronic properties but differ in their reactivity and stability.
Stannoles: Featuring tin as the heteroatom, stannoles are more reactive than germoles and are used in different applications.
1H-Germole, 2,5-dihydro-3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)- stands out due to its specific reactivity and potential for forming stable coordination complexes, making it a valuable compound in various research fields.
Properties
CAS No. |
83686-73-1 |
|---|---|
Molecular Formula |
C24H32Ge |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
3,4-dimethyl-1,1-bis(2,4,6-trimethylphenyl)-2,5-dihydrogermole |
InChI |
InChI=1S/C24H32Ge/c1-15-9-17(3)23(18(4)10-15)25(13-21(7)22(8)14-25)24-19(5)11-16(2)12-20(24)6/h9-12H,13-14H2,1-8H3 |
InChI Key |
QHTOGYDKFYGLJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C[Ge](C1)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


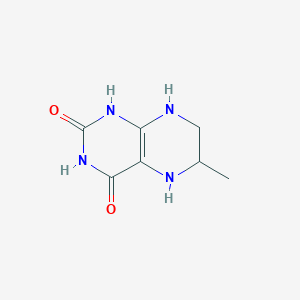
![Ethyl(methyl)phenyl[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14416990.png)
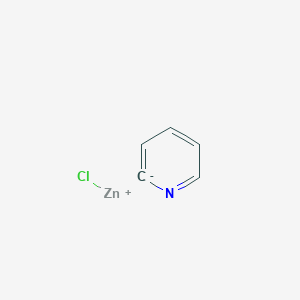

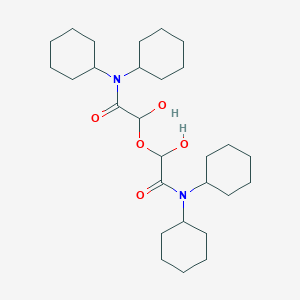

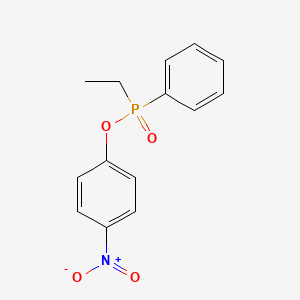
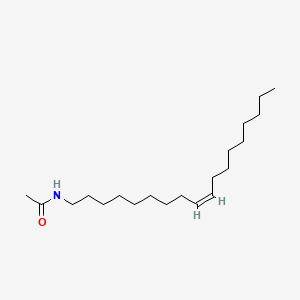

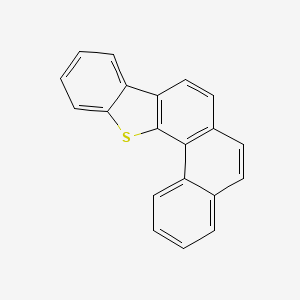

![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)
